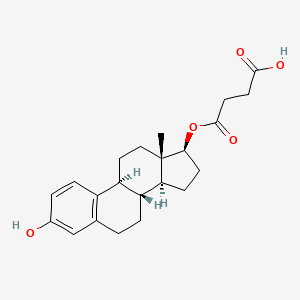
17beta-Estradiol hemisuccinate
Übersicht
Beschreibung
17beta-Estradiol hemisuccinate, also known as estradiol 17β-hemisuccinate or simply estradiol succinate, is an estrogen medication and an estrogen ester . It is specifically the hemisuccinate ester of estradiol and is used as a component of hormone replacement therapy for menopause .
Synthesis Analysis
A simple, rapid, high-yield, and relatively inexpensive procedure for the preparation of estradiol 17β-hemisuccinate has been described . The synthesis can be done conveniently in an ordinary biological laboratory .Molecular Structure Analysis
The molecular formula of 17beta-Estradiol hemisuccinate is C22H28O5 . The IUPAC name is 4- [ [ (8 R ,9 S ,13 S ,14 S ,17 S )-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta [a]phenanthren-17-yl]oxy]-4-oxobutanoic acid . The molecular weight is 372.5 g/mol .Chemical Reactions Analysis
The photocatalytic degradation of 17beta-estradiol (E2), by Fenton like reaction was investigated as a function of E2 concentrations, organic co-solvents and co-existing estrogens, humic acid (HA) and other background anions .Physical And Chemical Properties Analysis
The melting point of 17beta-Estradiol hemisuccinate is 162-164°C and the predicted boiling point is 570.1±50.0 °C . The predicted density is 1.27±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Environmental Science and Pollution Research
- Application : The compound is used in the remediation of 17β-estradiol hormone through adsorption technology. This is important because even at low concentrations, steroid hormones pose a significant threat to ecosystem health and are classified as micropollutants .
- Methods : The remediation process involves the use of materials like graphene oxides, nanocomposites, and carbonaceous materials for adsorption. The pH of the medium, especially in acidic to neutral conditions, affects efficiency, and ambient temperature (298 K) supports the process .
- Results : The Langmuir and Freundlich models aptly describe isothermal studies, with interactions being of a low-energy, physical nature. Adsorption faces limitations when other ions coexist in the solution. Hybrid treatments exhibit high removal efficiency .
Pharmaceutical Applications
- Application : 17-β-estradiol (EST) is the most potent form of naturally occurring estrogens; therefore, it has found a wide pharmaceutical application. The major problem associated with the use of EST is its very low water solubility, resulting in poor oral bioavailability .
- Methods : To overcome this drawback, a complexation with cyclodextrins (CD) has been suggested as a solution. In this work, the host–guest inclusion complex between the ß-CD and EST has been prepared using four different methods .
- Results : The obtained samples have been deeply characterized using 13 C CP MAS solid state NMR, PXRD, FT-IR, TGA, DSC, and SEM. Using SCXRD, the crystal structure of the complex has been determined .
Targeting and Staining of Cancer Cells
- Application : Beta-Estradiol 17-hemisuccinate is useful for preparing noncovalently surface-modified carbon dots that selectively target and stain estrogen receptor (ER)-rich cancer cells .
- Methods : The compound is used to prepare noncovalently surface-modified carbon dots .
- Results : These modified carbon dots selectively target and stain estrogen receptor (ER)-rich cancer cells .
Neurological Research
- Application : Beta-Estradiol 17-hemisuccinate has been used in studies to test whether 17 beta-estradiol (E2) could alter neuronal activity or responsiveness to iontophoretically applied amino acid neurotransmitters in an area not reported to contain classical E2 receptors .
- Methods : This involves the use of extracellular single unit recording, microiontophoretic testing and intracellular staining of single neurons in the diencephalon of the anesthetized rat .
- Results : Preliminary data obtained from the combination of these methods have been reported .
Endocrine Disruptor Remediation
- Application : Beta-Estradiol 17-hemisuccinate is extensively studied as an endocrine disruptor due to its release through natural pathways and widespread use in conventional medicine .
- Methods : Remediation technologies for mitigating global E2 pollution are being identified, with a focus on establishing national and international standards with detailed guidelines for advanced treatment systems .
- Results : Despite significant advancements in optimizing technologies by the scientific community, there remains a considerable gap in their societal application, primarily due to economic and sustainable factors .
Preparation of Noncovalently Surface-Modified Carbon Dots
- Application : Beta-Estradiol 17-hemisuccinate is useful for preparing noncovalently surface-modified carbon dots .
- Methods : The compound is used to prepare noncovalently surface-modified carbon dots .
- Results : These modified carbon dots selectively target and stain estrogen receptor (ER)-rich cancer cells .
Safety And Hazards
Zukünftige Richtungen
Correcting misunderstandings regarding the effects of E2 deficiency on public health requires clear insight into the best evidence about E2 and creating more and better evidence in the future . The results point to a possible positive effect of estradiol as an adjuvant therapeutic element for the treatment of patients affected by the novel coronavirus, SARS-CoV-2 .
Eigenschaften
IUPAC Name |
4-[[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-22-11-10-16-15-5-3-14(23)12-13(15)2-4-17(16)18(22)6-7-19(22)27-21(26)9-8-20(24)25/h3,5,12,16-19,23H,2,4,6-11H2,1H3,(H,24,25)/t16-,17-,18+,19+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPIDPAGJSWWBE-FNIAAEIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00227770 | |
| Record name | 17beta-Estradiol hemisuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17beta-Estradiol hemisuccinate | |
CAS RN |
7698-93-3, 93939-81-2 | |
| Record name | Estradiol hemisuccinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7698-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17beta-Estradiol hemisuccinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007698933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estra-1,3,5(10)-triene-3,17-diol 17-(hydrogen succinate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093939812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estradiol hemisuccinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07891 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 17beta-Estradiol hemisuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estra-1,3,5(10)-triene-3,17-diol 17-(hydrogen succinate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.204 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,5(10)-Estratriene-3,17β-diol 17-hemisuccinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTRADIOL HEMISUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQV5064VG6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![TG(18:0/14:0/18:0)[iso3]](/img/structure/B1219593.png)
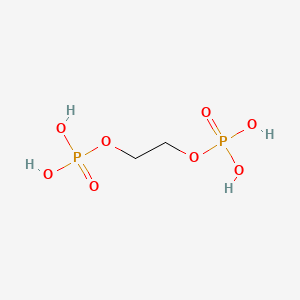
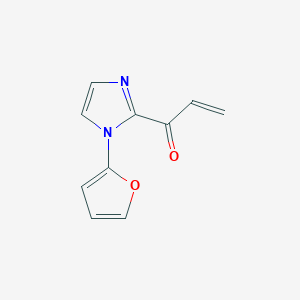

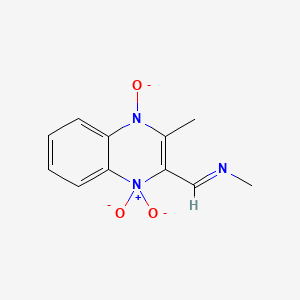
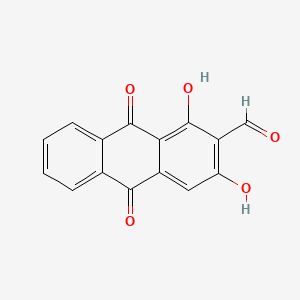


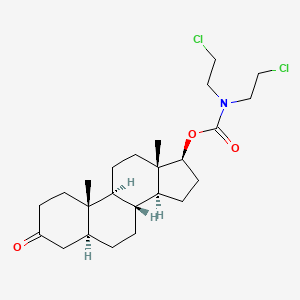
![(4S,8R,9R,12S,13S,14S,16R)-14-hydroxy-9-methoxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione](/img/structure/B1219609.png)
